molecular formula C14H9BrN2OS B7761134 3-(4-bromophenyl)-2-sulfanylquinazolin-4-one

3-(4-bromophenyl)-2-sulfanylquinazolin-4-one

Cat. No.: B7761134
M. Wt: 333.20 g/mol
InChI Key: QKAYVYBXACWVEN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-sulfanylquinazolin-4-one is a heterocyclic compound that features a quinazolinone core with a bromophenyl and a sulfanyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-sulfanylquinazolin-4-one typically involves the reaction of 4-bromoaniline with isothiocyanates, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-sulfanylquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-2-sulfanylquinazolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-sulfanylquinazolin-4-one involves its interaction with various molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-2-sulfanylquinazolin-4-one is unique due to its specific quinazolinone core structure, which imparts distinct chemical and biological properties. Its combination of a bromophenyl and sulfanyl group makes it versatile for various chemical modifications and applications.

Properties

IUPAC Name

3-(4-bromophenyl)-2-sulfanylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAYVYBXACWVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)S)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)S)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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